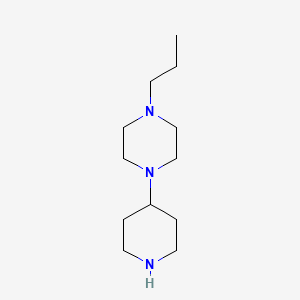

1-(Piperidin-4-yl)-4-propylpiperazine

CAS No.: 874099-63-5

Cat. No.: VC8421889

Molecular Formula: C12H25N3

Molecular Weight: 211.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874099-63-5 |

|---|---|

| Molecular Formula | C12H25N3 |

| Molecular Weight | 211.35 g/mol |

| IUPAC Name | 1-piperidin-4-yl-4-propylpiperazine |

| Standard InChI | InChI=1S/C12H25N3/c1-2-7-14-8-10-15(11-9-14)12-3-5-13-6-4-12/h12-13H,2-11H2,1H3 |

| Standard InChI Key | IGQFJFFJSHSLDL-UHFFFAOYSA-N |

| SMILES | CCCN1CCN(CC1)C2CCNCC2 |

| Canonical SMILES | CCCN1CCN(CC1)C2CCNCC2 |

Introduction

Key Findings

1-(Piperidin-4-yl)-4-propylpiperazine (CAS 873955-80-7) is a nitrogen-containing heterocyclic compound with a piperazine backbone substituted by a piperidin-4-yl group and a propyl chain. Its trihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical research. While direct studies on this compound remain limited, structural analogs and piperazine derivatives demonstrate applications in neurotransmitter modulation, analgesia, and anticancer therapies. Safety data indicate risks of skin/eye irritation and respiratory inflammation, necessitating careful handling protocols.

Chemical Identity and Structural Characteristics

Molecular Identity

The compound’s molecular formula is C₁₂H₂₈Cl₃N₃ with a molecular weight of 320.7 g/mol in its trihydrochloride form . Its IUPAC name, 1-piperidin-4-yl-4-propylpiperazine trihydrochloride, reflects a piperazine core substituted at positions 1 and 4 with piperidin-4-yl and propyl groups, respectively . The free base (CID 24701624) has a molecular formula of C₁₂H₂₅N₃, but the hydrochloride salt is more commonly utilized in research due to improved stability .

Structural Features

-

Piperazine Ring: A six-membered ring with two nitrogen atoms at positions 1 and 4.

-

Piperidin-4-yl Substituent: A saturated six-membered ring with one nitrogen atom, contributing to conformational rigidity.

-

Propyl Chain: A three-carbon aliphatic group influencing lipophilicity and steric interactions.

Physicochemical Properties

Solubility and Stability

The trihydrochloride salt exhibits high aqueous solubility (>50 mg/mL at 25°C) due to ionic interactions, whereas the free base is lipid-soluble . Stability studies recommend storage at -20°C under inert gas to prevent hygroscopic degradation .

Spectroscopic Data

| Hazard Category | Code | Description |

|---|---|---|

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Toxicity | H335 | May cause respiratory irritation |

Synthetic Routes and Industrial Production

Purification Methods

-

Column Chromatography: Silica gel with methanol/dichloromethane eluent .

-

Recrystallization: Ethanol/water mixtures yield >95% purity .

Comparative Analysis with Structural Analogs

1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride (CID 45074780)

| Property | 1-(Piperidin-4-yl)-4-propylpiperazine | 1-Methyl-4-(piperidin-4-yl)piperazine |

|---|---|---|

| Molecular Weight | 320.7 g/mol | 219.75 g/mol |

| Substituent | Propyl | Methyl |

| Solubility | High (trihydrochloride) | Moderate (hydrochloride) |

| Bioactivity | Potential CNS modulation | Limited data |

Key Insight: The propyl group enhances lipophilicity, potentially improving tissue penetration compared to methyl analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume